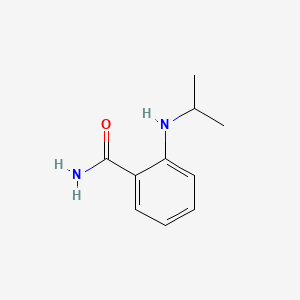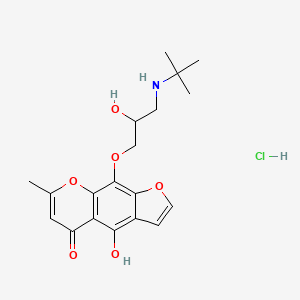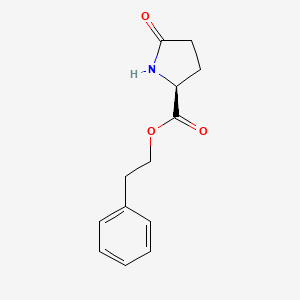
Phenethyl 5-oxoprolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenethyl 5-oxoprolinate is a chemical compound with the molecular formula C13H15NO3 It is an ester derivative of 5-oxoproline and phenethyl alcohol This compound is known for its unique structure, which includes a pyrrolidine ring and a phenethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenethyl 5-oxoprolinate can be synthesized through the esterification of 5-oxoproline with phenethyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenethyl 5-oxoprolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to phenethyl 5-oxoproline carboxylic acid.
Reduction: Reduction can yield phenethyl 5-hydroxyprolinate.
Substitution: Substitution reactions can produce various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound has been investigated for its role in metabolic pathways and its potential as a biochemical probe.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Phenethyl 5-oxoprolinate is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of phenethyl 5-oxoprolinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved.
Comparación Con Compuestos Similares
Similar Compounds
5-oxoproline: A precursor to phenethyl 5-oxoprolinate, known for its role in the glutathione cycle.
Phenethyl alcohol: A component of this compound, used in perfumery and as an antimicrobial agent.
Uniqueness
This compound is unique due to its combined structural features of 5-oxoproline and phenethyl alcohol. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60555-58-0 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-phenylethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c15-12-7-6-11(14-12)13(16)17-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Clave InChI |
VYNNRGPBBRKNNQ-NSHDSACASA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OCCC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)NC1C(=O)OCCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


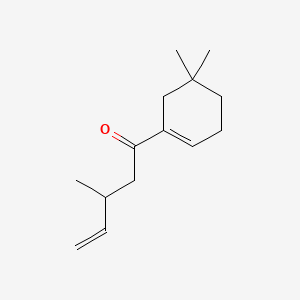

![N,N-Dimethyl-1-(2-methyl-1H-benzo[d]imidazol-1-yl)methanamine](/img/structure/B13769628.png)
![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
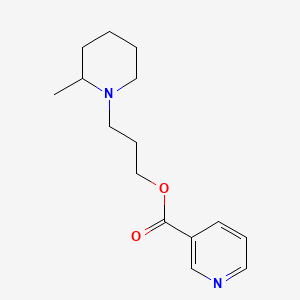
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769633.png)
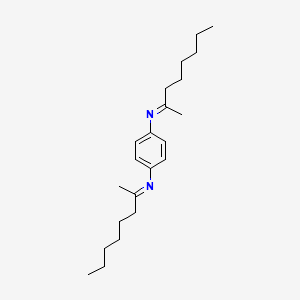
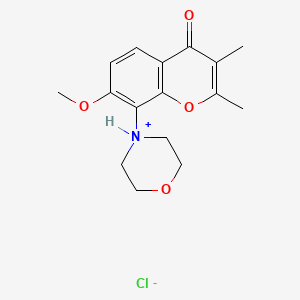
![Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene](/img/structure/B13769655.png)


